5-(2-hydroxy-3-methoxybenzylidene)-2-phenylthiazol-4(5H)-one
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Overview
Description
5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a phenyl group, and a hydroxy-methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-phenyl-1,3-thiazol-4-one. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is unique due to its specific structural features, such as the thiazolone ring and the hydroxy-methoxyphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H13NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13NO3S/c1-21-13-9-5-8-12(15(13)19)10-14-16(20)18-17(22-14)11-6-3-2-4-7-11/h2-10,19H,1H3/b14-10- |
InChI Key |
CVOOZMVRMIQHQN-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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